5-(Butoxymethyl)quinolin-8-ol
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Overview
Description
5-(Butoxymethyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. This compound features a quinoline ring with a butoxymethyl group attached at the 5-position and a hydroxyl group at the 8-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)quinolin-8-ol typically involves the functionalization of quinolin-8-ol. One common method is the alkylation of quinolin-8-ol with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Butoxymethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl-substituted quinolin-8-ol derivatives.
Scientific Research Applications
5-(Butoxymethyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-(Butoxymethyl)quinolin-8-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound with similar biological activities but lacks the butoxymethyl group.
5-Methylquinolin-8-ol: A derivative with a methyl group instead of a butoxymethyl group, exhibiting different solubility and reactivity.
5-Ethoxymethylquinolin-8-ol: Another derivative with an ethoxymethyl group, showing variations in biological activity and chemical properties
Uniqueness
5-(Butoxymethyl)quinolin-8-ol stands out due to its enhanced lipophilicity and ability to form stable metal complexes. These properties make it more effective in certain biological applications, such as crossing cell membranes and targeting intracellular pathogens .
Properties
CAS No. |
22049-22-5 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-(butoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H17NO2/c1-2-3-9-17-10-11-6-7-13(16)14-12(11)5-4-8-15-14/h4-8,16H,2-3,9-10H2,1H3 |
InChI Key |
DAMLYOOUAWIJTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
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